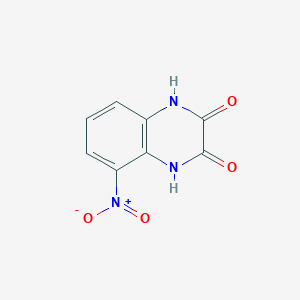

5-Nitro-1,4-dihydro-2,3-quinoxalinedione

Description

Properties

IUPAC Name |

5-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-4(9-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHERUZWEZSQAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine and Oxalic Acid

Reagents and Conditions

-

Reactants : o-Phenylenediamine (1.0814 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol)

-

Catalyst : Hydrochloric acid (HCl)

-

Conditions : Reflux in an oil bath for 1.5–2 hours, followed by recrystallization with 5% NaOH/dilute HCl.

Procedure

-

Mix o-phenylenediamine and oxalic acid in HCl, reflux for 90–120 minutes.

-

Cool, filter, and recrystallize to yield quinoxaline-2,3-dione (compound 1).

Yield : 50–85% under conventional methods; microwave irradiation improves yield and reduces reaction time.

Purification : Recrystallization with NaOH/HCl.

Regiospecific Oxidative Nitration

This method targets the 5-position nitration of 3,4-dihydro-6,7-disubstituted quinoxaline-2(1H)-ones to form 1,4-dihydro-5-nitro derivatives.

Nitration of Pre-formed Quinoxaline Dione

Direct nitration of 1,4-dihydroquinoxaline-2,3-dione introduces the nitro group at position 5.

Typical Nitrating Agents

| Reagent System | Temperature Range | Substrate | Reference |

|---|---|---|---|

| KNO₃/H₂SO₄ | 0–25°C | 6,7-Disubstituted derivatives | |

| Trifluoroacetic acid (TFA) | Room temperature | Unsubstituted quinoxaline dione |

Example Protocol

-

Suspend 1,4-dihydroquinoxaline-2,3-dione in a nitrating mixture (e.g., KNO₃/H₂SO₄).

-

Stir at 0–5°C for 2–4 hours.

Yield : Varies with substituents; 6,7-disubstituted derivatives show higher yields.

Alternative Routes and Modifications

Bromination-Nitration Sequence

For derivatives with halogen substituents, bromination precedes nitration:

Microwave-Assisted Synthesis

Microwave irradiation accelerates core synthesis:

Advantages : Higher yield (70–90%), reduced reaction time.

Data Summary: Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.

Major Products:

Oxidation: Formation of quinoxaline-2,3-dione.

Reduction: Formation of 2,3-dihydroxy-5-aminoquinoxaline.

Substitution: Formation of various substituted quinoxalines depending on the electrophile used.

Scientific Research Applications

5-Nitro-1,4-dihydro-2,3-quinoxalinedione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells

Mechanism of Action

The mechanism of action of 5-Nitro-1,4-dihydro-2,3-quinoxalinedione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .

Comparison with Similar Compounds

5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

This analog features chloro substituents at positions 6 and 7, which significantly enhance NMDA receptor glycine site selectivity (Ki = 30 nM) compared to the parent compound . The electron-withdrawing chlorine atoms stabilize binding interactions, making it 10-fold more potent than non-halogenated analogs in reducing infarct volume in rat MCAO models .

MNQX

The addition of a second nitro group at position 7 (5,7-dinitro substitution) broadens receptor interactions, resulting in non-selective NMDA receptor antagonism with weaker glycine site affinity (IC₅₀ = 1.2 µM) . This reduced selectivity limits its therapeutic utility but makes it a versatile tool for studying glutamate receptor dynamics.

ACEA-1328

Methyl groups at positions 6 and 7 improve systemic bioavailability while retaining glycine site antagonism (ED₅₀ = 10 mg/kg in mice). Unlike the dichloro derivative, ACEA-1328 enhances morphine-induced antinociception, suggesting synergistic effects with opioids in pain management .

YM 90K Hydrochloride

Replacement of the nitro group at position 7 with an imidazole ring shifts selectivity toward AMPA receptors (IC₅₀ = 0.11 µM), demonstrating how minor structural changes alter receptor specificity . This compound is pivotal in studying AMPA-mediated excitotoxicity.

5-Bromo-6-(imidazolylamino) Derivative

This highlights the scaffold’s versatility beyond glutamate receptors .

Key Research Findings

- Neuroprotection: 5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione shows delayed efficacy (up to 6 hours post-ischemia) in permanent stroke models, a critical advantage over transient ischemia treatments .

- Selectivity vs. Potency : Chlorine substituents (dichloro analog) optimize glycine site affinity, while methyl groups (ACEA-1328) enhance pharmacokinetics .

- Commercial Availability: The dichloro analog is marketed by Enzo Life Sciences (ALX-550-228-M005) and Santa Cruz Biotechnology (sc-221038), priced at ~$1,930/5 mg, reflecting its research demand .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Nitro-1,4-dihydro-2,3-quinoxalinedione?

- Methodological Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, co-crystallization with 5-nitro-isophthalic acid in aqueous media at 333 K yields stable crystalline forms suitable for structural analysis . The reaction requires precise stoichiometry and cooling rates to avoid polymorphic impurities.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural features include:

- Bond Distances : C(1)-C(2) = 1.522 Å (indicative of π-bonding), C-N = 1.315 Å (shorter than typical C-N single bonds, suggesting resonance stabilization) .

- Hydrogen Bonding : N-H···O interactions (2.8–3.0 Å) stabilize crystal packing into 2D layers .

- Computational validation (e.g., DFT) can resolve discrepancies between observed and predicted bond lengths .

Q. What is the primary pharmacological target of this compound derivatives?

- Methodological Answer : Derivatives like ACEA-1328 and ACEA-1021 are competitive antagonists at the NMDA receptor glycine site. In vitro binding assays (e.g., radioligand displacement using [³H]MDL-105,519) and in vivo tail-flick tests in rodents confirm target engagement and dose-dependent antinociceptive effects .

Advanced Research Questions

Q. How do structural modifications at the 6- and 7-positions influence antagonist efficacy at the NMDA receptor glycine site?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Cl) : 5-Nitro-6,7-dichloro derivatives (e.g., ACEA-1021) show enhanced binding affinity (IC₅₀ = 12 nM) due to increased electrophilicity at the quinoxaline core .

- Steric Effects : Bulky substituents (e.g., -CH₃ in ACEA-1328) reduce rotational freedom, improving receptor fit but may limit blood-brain barrier (BBB) penetration .

- Key Experiment : Compare IC₅₀ values across analogs using voltage-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2B receptors .

Q. What experimental approaches resolve discrepancies in hydrogen-bonding patterns observed in different crystalline forms of quinoxalinediones?

- Methodological Answer :

- Variable-Temperature Crystallography : Identifies temperature-dependent proton migration (amide ⇌ iminol tautomerism) .

- Solid-State NMR : Resolves ambiguities in hydrogen atom positions (e.g., distinguishing N-H from O-H in polymorphs) .

- Computational Modeling : Molecular dynamics simulations predict hydrogen-bond stability under varying lattice energies .

Q. How do solvent systems and crystallization conditions affect polymorphic outcomes?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., ethanol/water mixtures) favor planar amide conformations, while non-polar solvents stabilize twisted iminol forms .

- Cooling Rate : Rapid cooling (<1 K/min) produces metastable polymorphs with altered hydrogen-bond networks .

- Table :

| Solvent System | Predominant Form | Hydrogen-Bond Pattern |

|---|---|---|

| Ethanol/Water | Amide | N-H···O (3.0 Å) |

| Chloroform | Iminol | O-H···N (2.8 Å) |

Q. What in vivo models demonstrate neuroprotective effects, and how do pharmacokinetic parameters influence efficacy?

- Methodological Answer :

- Stroke Models : Delayed administration (≥2 hr post-MCAO) of 5-Nitro derivatives reduces infarct volume in rats, measured via TTC staining .

- PK/PD Considerations :

- BBB Penetration : LogP values >1.5 (e.g., ACEA-1021: LogP = 2.1) correlate with CNS bioavailability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., nitro group reduction) for prodrug optimization .

Contradictions & Validation

- Evidence Conflict : While X-ray studies confirm the amide form dominates in crystals , solution-phase NMR detects iminol tautomers . Resolution requires coupling SCXRD with variable-temperature IR spectroscopy to track tautomeric equilibria.

- Data Gaps : Limited structural data on nitro-substituted analogs necessitates hybrid QM/MM studies to predict electronic effects on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.